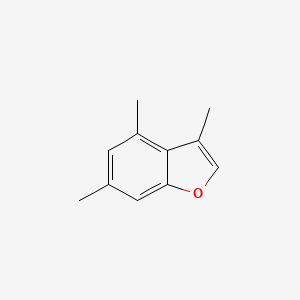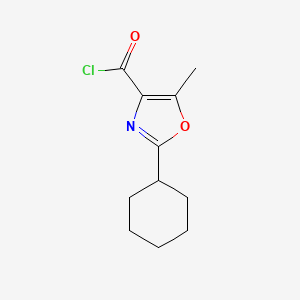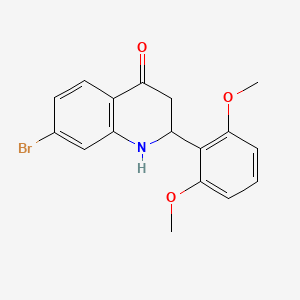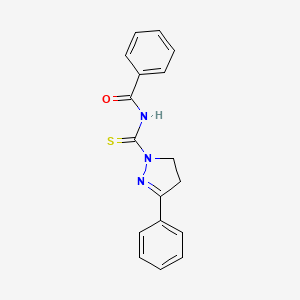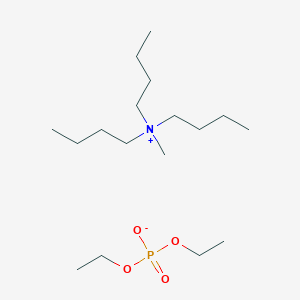
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their ionic nature and are often used in various chemical and industrial applications due to their unique properties.
Vorbereitungsmethoden
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with diethyl phosphate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Chemischer Reaktionen
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate has several scientific research applications:
Biology: It can be used in the study of cellular processes and interactions due to its ionic nature.
Industry: It is used as a surfactant, antistatic agent, and in the formulation of various industrial products.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate involves its interaction with molecular targets through ionic and covalent bonds. The compound can disrupt cellular membranes, leading to changes in cellular processes. The specific pathways involved depend on the application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate can be compared with other quaternary ammonium compounds such as:
Methyltributylammonium bromide: This compound is also a quaternary ammonium compound used as a phase transfer catalyst and surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Similar in structure, this compound is used in similar applications but may have different reactivity and properties.
This compound is unique due to its specific phosphate group, which can impart different chemical and physical properties compared to other quaternary ammonium compounds.
Eigenschaften
Molekularformel |
C17H40NO4P |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
diethyl phosphate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H11O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-7-9(5,6)8-4-2/h5-13H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |
InChI-Schlüssel |
RQHBQTHHPJOQPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCCC.CCOP(=O)([O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
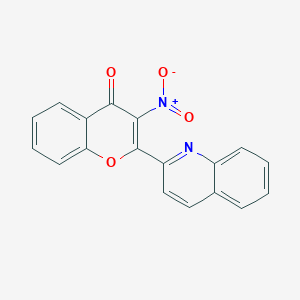
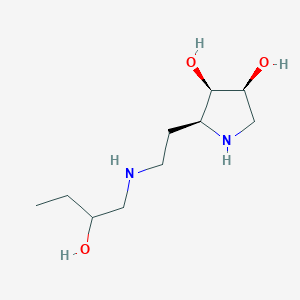
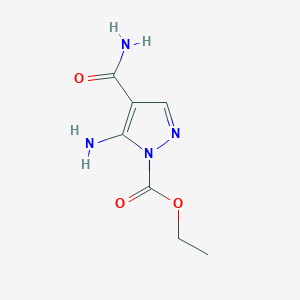
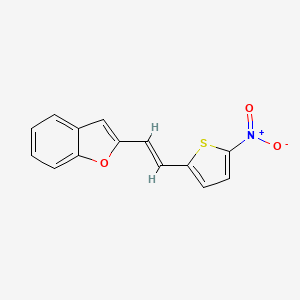
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
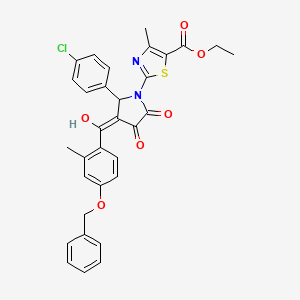
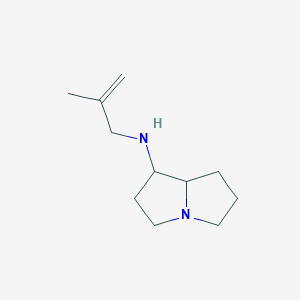
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
